REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6](N)=[CH:5][CH:4]=1.Cl.N([O-])=O.[Na+].[I-:20].[K+]>O.OS(O)(=O)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:20])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:2.3,4.5|
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(C(=O)O)=C1)N)(F)F
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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slowly added
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture below 5° C
|
Type
|
STIRRING
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Details
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Stirring
|
Type
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ADDITION
|
Details
|
the solution is added dropwise to the reaction mixture
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Type
|
CUSTOM
|
Details
|
the temperature below 10° C
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Type
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TEMPERATURE
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Details
|
The mixture is then heated to 100° C.
|
Type
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STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL)
|
Type
|
WASH
|
Details
|
The organic layer is washed again with saturated sodium bisulfite solution (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (500 mL), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=C(C(=O)O)C1)I)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |